Cas no 872200-33-4 (6-chloro-3-(4-ethoxybenzoyl)-4-(4-fluorobenzenesulfonyl)quinoline)

872200-33-4 structure
Nome del prodotto:6-chloro-3-(4-ethoxybenzoyl)-4-(4-fluorobenzenesulfonyl)quinoline
6-chloro-3-(4-ethoxybenzoyl)-4-(4-fluorobenzenesulfonyl)quinoline Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methanone, [6-chloro-4-[(4-fluorophenyl)sulfonyl]-3-quinolinyl](4-ethoxyphenyl)-
- 6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-FLUOROBENZENESULFONYL)QUINOLINE
- 872200-33-4
- AKOS001859840
- F1605-0753
- [6-chloro-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-(4-ethoxyphenyl)methanone
- (6-chloro-4-((4-fluorophenyl)sulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone
- 6-chloro-3-(4-ethoxybenzoyl)-4-(4-fluorobenzenesulfonyl)quinoline
-
- Inchi: 1S/C24H17ClFNO4S/c1-2-31-18-8-3-15(4-9-18)23(28)21-14-27-22-12-5-16(25)13-20(22)24(21)32(29,30)19-10-6-17(26)7-11-19/h3-14H,2H2,1H3
- Chiave InChI: VLEUECBLZAPGBO-UHFFFAOYSA-N
- Sorrisi: C(C1=C(S(C2=CC=C(F)C=C2)(=O)=O)C2C(N=C1)=CC=C(Cl)C=2)(C1=CC=C(OCC)C=C1)=O
Proprietà calcolate
- Massa esatta: 469.0550851g/mol
- Massa monoisotopica: 469.0550851g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 32
- Conta legami ruotabili: 6
- Complessità: 744
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.4
- Superficie polare topologica: 81.7Ų
Proprietà sperimentali
- Densità: 1.382±0.06 g/cm3(Predicted)
- Punto di ebollizione: 683.1±55.0 °C(Predicted)
- pka: -1.66±0.50(Predicted)
6-chloro-3-(4-ethoxybenzoyl)-4-(4-fluorobenzenesulfonyl)quinoline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1605-0753-1mg |
6-chloro-3-(4-ethoxybenzoyl)-4-(4-fluorobenzenesulfonyl)quinoline |
872200-33-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
A2B Chem LLC | BA59209-1mg |
6-chloro-3-(4-ethoxybenzoyl)-4-(4-fluorobenzenesulfonyl)quinoline |
872200-33-4 | 1mg |
$245.00 | 2024-04-19 |
6-chloro-3-(4-ethoxybenzoyl)-4-(4-fluorobenzenesulfonyl)quinoline Letteratura correlata
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
872200-33-4 (6-chloro-3-(4-ethoxybenzoyl)-4-(4-fluorobenzenesulfonyl)quinoline) Prodotti correlati
- 2228605-50-1(2-amino-2-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropan-1-ol)
- 2137667-74-2({4-fluoro-2-(4-methanesulfonyl-1H-pyrazol-1-yl)methylphenyl}methanamine)
- 1807157-14-7(Methyl 3-amino-4-cyanopyridine-2-acetate)
- 637749-65-6(3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate)
- 181769-70-0((1,2,3,4-Tetrahydro-isoquinolin-7-yl)-acetic acid ethyl ester)
- 2229429-19-8(1,1-difluoro-3-(2-methyloxolan-3-yl)propan-2-amine)
- 1870449-97-0(1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile)
- 2680760-50-1(tert-butyl N-(2,5-dichloropyrimidin-4-yl)carbamate)
- 2580091-39-8(rac-ethyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate)
- 1270316-50-1(2-AMINO-2-(4-BROMO-2-CHLOROPHENYL)ACETIC ACID)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
